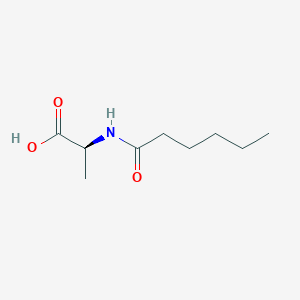
(2S)-2-(hexanoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(hexanoylamino)propanoic acid is an acyl-amino acid derivative, specifically a hexanoyl derivative of alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2S)-2-(hexanoylamino)propanoic acid can be synthesized through the acylation of alanine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexanoic acid and the amino group of alanine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the acylation reaction, offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. This method also allows for better control over the reaction conditions and can be performed at lower temperatures .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(hexanoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1.1 Drug Development
(2S)-2-(hexanoylamino)propanoic acid has been investigated for its role in drug design, particularly in the development of integrin inhibitors. Integrins are proteins that facilitate cell adhesion and play critical roles in various physiological processes. Compounds derived from this amino acid have shown potential in inhibiting the binding of α4β1 integrin to its ligands, such as VCAM-1 and fibronectin, which is significant for treating inflammatory diseases and cancer .
1.2 Anticancer Properties
Research indicates that derivatives of this compound may possess anticancer properties. For instance, studies have demonstrated that certain modifications of this compound can lead to enhanced cytotoxic effects on cancer cells by disrupting cellular signaling pathways involved in tumor growth and metastasis .
Biochemical Applications
2.1 Enzyme Substrates
This compound can serve as a substrate for various enzymatic reactions, particularly in studies involving amino acid metabolism. Its structural features allow it to mimic natural substrates, facilitating investigations into enzyme kinetics and mechanisms .
2.2 Peptide Synthesis
this compound is utilized in the synthesis of peptides through solid-phase peptide synthesis (SPPS). Its hexanoyl group enhances the hydrophobicity of peptides, which can improve their stability and bioactivity when used in therapeutic contexts .
Material Science
3.1 Polymer Chemistry
In materials science, this compound has been explored for its potential to create biodegradable polymers. The incorporation of this amino acid into polymer matrices can enhance their mechanical properties and biodegradability, making them suitable for environmentally friendly applications .
3.2 Surface Modification
The compound can also be employed in surface modification techniques to improve the biocompatibility of materials used in medical devices. By grafting this compound onto surfaces, researchers can enhance protein adsorption and cell attachment, which are crucial for tissue engineering applications .
Case Studies
Mecanismo De Acción
The mechanism by which (2S)-2-(hexanoylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a competitive inhibitor or activator, depending on the specific enzyme and reaction conditions. Additionally, this compound can influence cell signaling pathways by binding to receptors and altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylalanine: Another acyl-amino acid derivative with similar properties but different acyl group.
N-Butanoylalanine: Similar structure with a butanoyl group instead of a hexanoyl group.
N-Octanoylalanine: Similar structure with an octanoyl group, offering different hydrophobic properties.
Uniqueness
(2S)-2-(hexanoylamino)propanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring moderate solubility and interaction with both hydrophobic and hydrophilic environments .
Propiedades
Número CAS |
90988-98-0 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2S)-2-(hexanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10-7(2)9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
RXDGYXFSRKKYRC-ZETCQYMHSA-N |
SMILES |
CCCCCC(=O)NC(C)C(=O)O |
SMILES isomérico |
CCCCCC(=O)N[C@@H](C)C(=O)O |
SMILES canónico |
CCCCCC(=O)NC(C)C(=O)O |
Secuencia |
A |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














